molecular formula C17H26O4 B088762 Succinic acid, mono(1-(1-adamantyl)propyl) ester CAS No. 15037-74-8

Succinic acid, mono(1-(1-adamantyl)propyl) ester

Cat. No. B088762
CAS RN: 15037-74-8
M. Wt: 294.4 g/mol
InChI Key: KIUUQEXLYNUBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinic acid, mono(1-(1-adamantyl)propyl) ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This ester is a derivative of succinic acid, a dicarboxylic acid that is naturally found in the body and plays a crucial role in the citric acid cycle. The mono(1-(1-adamantyl)propyl) ester of succinic acid has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various therapeutic applications.

Mechanism Of Action

The exact mechanism of action of succinic acid, mono(1-(1-adamantyl)propyl) ester is not fully understood, but it is thought to act by modulating the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines such as interleukin-10. This suggests that it may have a dual effect on the immune system, suppressing the inflammatory response while also promoting tissue repair.

Biochemical And Physiological Effects

In addition to its anti-inflammatory properties, succinic acid, mono(1-(1-adamantyl)propyl) ester has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the key advantages of succinic acid, mono(1-(1-adamantyl)propyl) ester is its relatively low toxicity. This makes it a suitable candidate for use in preclinical studies, where toxicity is a significant concern. However, one of the limitations of this ester is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research into succinic acid, mono(1-(1-adamantyl)propyl) ester. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, as it has been shown to exhibit anti-proliferative properties in vitro. Additionally, further research is needed to fully understand the mechanism of action of this ester and to identify any potential side effects or limitations in its use.

Synthesis Methods

The synthesis of succinic acid, mono(1-(1-adamantyl)propyl) ester involves the esterification of succinic acid with 1-(1-adamantyl)propanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography. The synthesis of this ester is relatively straightforward and can be carried out using commercially available reagents.

Scientific Research Applications

Succinic acid, mono(1-(1-adamantyl)propyl) ester has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as an anti-inflammatory agent. Studies have shown that this ester can inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. This makes it a promising candidate for the treatment of inflammatory disorders such as arthritis and asthma.

properties

CAS RN

15037-74-8

Product Name

Succinic acid, mono(1-(1-adamantyl)propyl) ester

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C17H26O4/c1-2-14(21-16(20)4-3-15(18)19)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,19)

InChI Key

KIUUQEXLYNUBTC-UHFFFAOYSA-N

SMILES

CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O

synonyms

Succinic acid hydrogen 1-[1-(1-adamantyl)propyl] ester

Origin of Product

United States

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